molecular formula C15H14BrN3O3 B11113799 N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide CAS No. 302909-66-6

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide

Cat. No.: B11113799
CAS No.: 302909-66-6
M. Wt: 364.19 g/mol
InChI Key: NBYFGRLGEZELIX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a furan ring, and a hydrazinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then subjected to further reactions to introduce the oxobutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinyl moiety can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinyl moiety can produce corresponding amines.

Scientific Research Applications

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
  • N-(4-Methylphenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
  • N-(4-Nitrophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide

Uniqueness

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets compared to its analogs with different substituents.

Properties

CAS No.

302909-66-6

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H14BrN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+

InChI Key

NBYFGRLGEZELIX-LICLKQGHSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.